Abaperidone
Overview
Description
Abaperidone is a potent antagonist of the 5-HT2A receptor and the dopamine D2 receptor with IC50s of 6.2 and 17 nM . It is used for research purposes .
Molecular Structure Analysis
Abaperidone has a molecular formula of C25H25FN2O5 . Its molecular weight is 452.47 . The exact mass is 452.174744 Da .Physical And Chemical Properties Analysis
Abaperidone has a molecular weight of 452.47 . It’s recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month . It’s also advised to avoid repeated freeze and thaw cycles .Scientific Research Applications
Reduced Basal and Phencyclidine-Induced Expression of Heat Shock Protein-70 in Rat Prefrontal Cortex by Abaperidone
Abaperidone, a novel drug with an atypical antipsychotic profile, has been studied for its effects on heat shock protein-70 (hsp70) mRNA expression in rat striatum and prefrontal cortex. This research suggests that abaperidone's influence on hsp70 in the prefrontal cortex may be linked to its atypical antipsychotic profile, similar to clozapine (Garcıx0301a-Osta, Frechilla, & Del Rıx0301o, 2003).
Anxiolytic-like Property of Risperidone and Olanzapine as Examined in Multiple Measures of Fear in Rats
In a study examining the anxiolytic-like effects of risperidone and olanzapine, compared with haloperidol, chlordiazepoxide, and citalopram, distinct anxiolytic-like profiles were observed. This research highlights the importance of using multiple measures of fear-related responses to delineate behavioral profiles of psychotherapeutic drugs, including antipsychotics like abaperidone (Sun, He, Hu, & Li, 2010).
Haloperidol and Risperidone at High Concentrations Activate an In Vitro Inflammatory Response
A study investigated the in vitro effects of high concentrations of haloperidol and risperidone on isolated macrophages. This research suggests that antipsychotic drugs like abaperidone could potentially exacerbate inflammatory processes in peripheral tissues, contributing to the development of obesity and other endocrine disturbances (Jung et al., 2016).
properties
IUPAC Name |
7-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN2O5/c26-18-2-4-20-23(12-18)33-27-24(20)16-6-9-28(10-7-16)8-1-11-31-19-3-5-21-22(13-19)32-15-17(14-29)25(21)30/h2-5,12-13,15-16,29H,1,6-11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAXEUYZCLRXKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CCCOC4=CC5=C(C=C4)C(=O)C(=CO5)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171488 | |
Record name | Abaperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Abaperidone | |
CAS RN |
183849-43-6 | |
Record name | Abaperidone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183849436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Abaperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ABAPERIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40755Z8956 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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